molecular formula C5H4O4 B8387478 Acetonedicarboxylic acid anhydride

Acetonedicarboxylic acid anhydride

Cat. No.: B8387478
M. Wt: 128.08 g/mol
InChI Key: ZZDVARHNYQAWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonedicarboxylic acid anhydride is a useful research compound. Its molecular formula is C5H4O4 and its molecular weight is 128.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

3-acetyloxetane-2,4-dione

InChI

InChI=1S/C5H4O4/c1-2(6)3-4(7)9-5(3)8/h3H,1H3

InChI Key

ZZDVARHNYQAWQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)OC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 60 ml of acetic acid and 43 ml of acetic anhydride at 0° C., was added slowly 40 g (0.27 mol) of acetonedicarboxylic acid. The mixture was stirred and the temperature was not allowed to rise above 10° C. The acid was dissolved slowly and a pale yellow precipitate formed. After 3 h the product was filtered, washed with 30 ml of glacial acetic acid and 100 ml of benzene. The white powder obtained was dried at high vacuum to afford 30 g of acetonedicarboxylic acid anhydride (yield 86%). Mp 137-138° C.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To acetic anhydride (350 ml) at 0° acetone dicarboxylic acid (200 g, 1.37 mole) was added slowly over 1/2 hour with vigorous stirring. After stirring 3 hours, a white solid was filtered and washed with ether (100 ml). Drying the solid 3 hours at 50° C. (0.1 mm) gave acetone dicarboxylic acid anhydride (149 g), m.p. 134°-136° C.
Name
acetone dicarboxylic acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetonedicarboxylic acid (40 g, 0.27 mol) was added slowly to a solution of acetic acid (60 mL) and acetic anhydride (43 mL) at 0° C. The mixture was stirred below 10° C. The acid dissolved slowly and a pale yellow precipitate was formed over 3 h. The product was filtered, washed with glacial acetic acid (30 mL), followed by benzene (100 mL). The resultant white powder was dried at high vacuum to afford 30 g of the desired acetonedicarboxylic acid anhydride (86%): mp 137–138° C. (lit.38 137.5–138.5° C.). Cold dry methanol (160 mL) was added to acetonedicarboxylic acid anhydride (50 g, 0.39 mol). The solution was allowed to stand for 1 h and filtered. The filtrate, acetonedicarboxylic acid monomethylester,38 was used directly in the following reaction. A mixture of 2,5-dimethoxydihydrofuran (53.6 g, 0.41 mol) and 3 M aqueous HCl (1 L) was allowed to stand for 12 h at 22° C. The brown solution was cooled to 0° C. and ice (500 g) added before being neutralized with aqueous 3 M NaOH (1 L). Methylamine hydrochloride (41 g, 0.62 mol) in H2O (300 mL) was added to this solution followed by the preformed methanol solution (160 mL above) of acetonedicarboxylic acid monomethylester and sodium acetate (50 g) in H2O (200 mL). The mixture (pH 4.5) was stirred for 2 days at 22° C. The resultant red solution was extracted with hexanes (500 mL×2) to remove non-polar by-products. The aqueous solution was neutralized and saturated by adding solid K2CO3 (960 g). The saturated solution was extracted with CH2Cl2 (300 mL×3) and the combined extracts were dried over anhydrous K2CO3, filtered and concentrated to provide the crude product (21.6 g). The aqueous solution was extracted with Solvent A and the combined extracts were dried over anhydrous K2CO3, filtered and concentrated to provide a pale yellow solid that was found to be a mixture of 6- and 7-hydroxy-2-methoxycarbonyl-8-methyl-3-oxo-8-azabicyclo{3.2.1}octanes of good purity (30.6 g) and were used without further purification. The crude product obtained from the CH2Cl2 extracts was purified by column chromatography {10% NEt3, 60% EtOAc in hexanes (30–90%), followed by 10% NEt3, 5% MeOH and 85% EtOAc} to afford 6.2 g of a mixture of 6β- and 7β-methoxy-2-methoxycarbonyl-8-methyl-3-oxo-8-azabicyclo{3.2.1}octane (Chen, Z.; Meltzer, P. C., Tetrahedron Lett. 1997, 38, 1121–1124) as an oil: Rf0.44 (10% NEt3, 20% EtOAc in hexanes) and 12.8 g of 6β- and 7β-hydroxy-2-methoxycarbonyl-8-methyl-3-oxo-8-azabicyclo{3.2.1}octane as yellow solids (1a and 1b). The total yield of 6β- and 7β-hydroxy-2-methoxycarbonyl-8-methyl-3-oxo-8-azabicyclo{3.2.1}octane was 43.4 g (52% ). 1H NMR of 1a (mixture of the keto-2α- and keto-2β-epimers and the intermediate enol compounds) δ 4.18–4.02 (m, 1H), 3.89–3.85 (m, 1H), 3.78, 3.76 (2s, 3H), 3.45–3.36 (m, 1H), 3.21 (d, J=6 Hz, 1H), 2.75–2.62 (m, 2H), 2.40, 2.38 (2s, 3H), 2.37–2.22 (m, 1H), 2.1−1.92 (m, 2H). 1H NMR of 1b (observed in the intermediate enol form only) δ 11.83 (s, 1H), 4.06 (dd, J=5.8, 2.0 Hz, 1H), 3.78 (s, 3H), 3.66 (s, 1H), 3.37 (t, J=4.7 Hz, 1H), 2.66 (dd, J=18.9, 4.6 Hz, 1H), 2.39 (s, 3H), 2.02–1.96 (m, 1H), 1.73 (d, J=18.6 Hz, 1H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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